

Dichloroacetic Anhydride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichloroacetic anhydride*

Cat. No.: *B1195690*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the stability and proper storage conditions for **dichloroacetic anhydride**. Understanding these parameters is essential for maintaining the integrity of the compound and ensuring safety and accuracy in research and development applications.

Core Stability Profile

Dichloroacetic anhydride is a reactive chemical that requires careful handling and storage to prevent degradation. The primary factor affecting its stability is its sensitivity to moisture.

Hydrolysis: The principal degradation pathway for **dichloroacetic anhydride** is hydrolysis. In the presence of water, it readily reacts to form two equivalents of dichloroacetic acid.^[1] This reaction is autocatalytic, as the resulting acid can further promote the decomposition of the remaining anhydride. The presence of dichloroacetic acid as an impurity is a direct indicator of hydrolysis.

Thermal Stability: Under anhydrous conditions, **dichloroacetic anhydride** is relatively stable at ambient temperatures.^[2] However, it is advisable to store it at reduced temperatures to minimize any potential for degradation over time.^[3]

Incompatibilities: **Dichloroacetic anhydride** is incompatible with a range of substances, including:

- Strong oxidizing agents[4]
- Acids[5]
- Alcohols[5]
- Amines[5]
- Strong bases[5]
- Metals (should not be stored in metal containers)

Contact with these materials can lead to vigorous reactions and decomposition.

Hazardous Decomposition: When exposed to fire, **dichloroacetic anhydride** can decompose to produce hazardous substances, including hydrogen chloride, carbon monoxide, and carbon dioxide.[4]

Quantitative Data Summary

The following table summarizes key physical and storage parameters for **dichloroacetic anhydride**.

Property	Value	Citations
Molecular Formula	C ₄ H ₂ Cl ₄ O ₃	[4][6]
Molecular Weight	239.87 g/mol	[4][6]
Appearance	Clear, colorless liquid after melting	[4][7]
Melting Point	~29-30 °C	[4][7]
Boiling Point	214-216 °C	[4][7]
Density	~1.574 g/mL at 25 °C	[4][7]
Recommended Storage	Cool, dry, well-ventilated area	[2][4]
Storage Temperature	2-8 °C or below 30 °C	[7]
Key Incompatibilities	Water, strong oxidizing agents, acids, bases, alcohols, amines	[4][5]

Experimental Protocols

General Handling Precautions:

- Always handle **dichloroacetic anhydride** in a chemical fume hood.[4]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
- Handle under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[8]
- Ensure all glassware and equipment are scrupulously dried before use.
- Use anhydrous solvents for all reactions involving **dichloroacetic anhydride**.[8]

Protocol for Assessing Purity and Detecting Hydrolysis via Gas Chromatography-Mass Spectrometry (GC-MS):

This protocol provides a general method for detecting the presence of dichloroacetic acid, the primary hydrolysis product, in a sample of **dichloroacetic anhydride**.

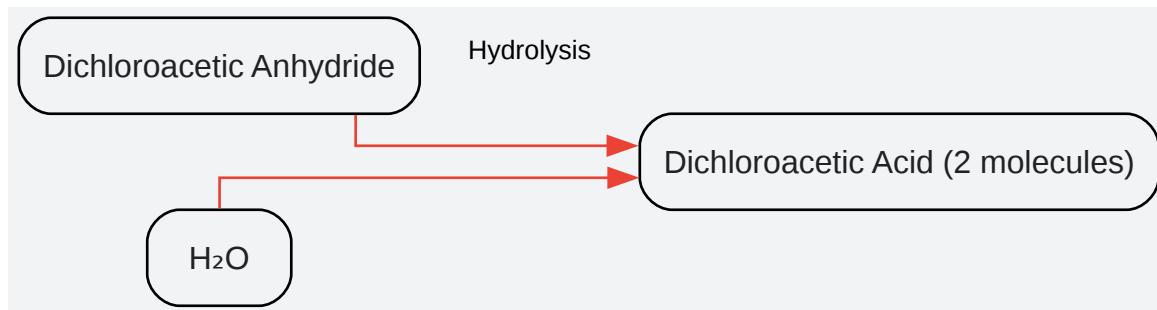
- Sample Preparation:

- Under an inert atmosphere, dissolve a small, accurately weighed sample of **dichloroacetic anhydride** in a suitable anhydrous aprotic solvent (e.g., dichloromethane or anhydrous diethyl ether). The concentration should be appropriate for GC-MS analysis (e.g., 1 mg/mL).
- Prepare a standard solution of dichloroacetic acid in the same solvent for comparison.

- GC-MS Parameters (Illustrative):

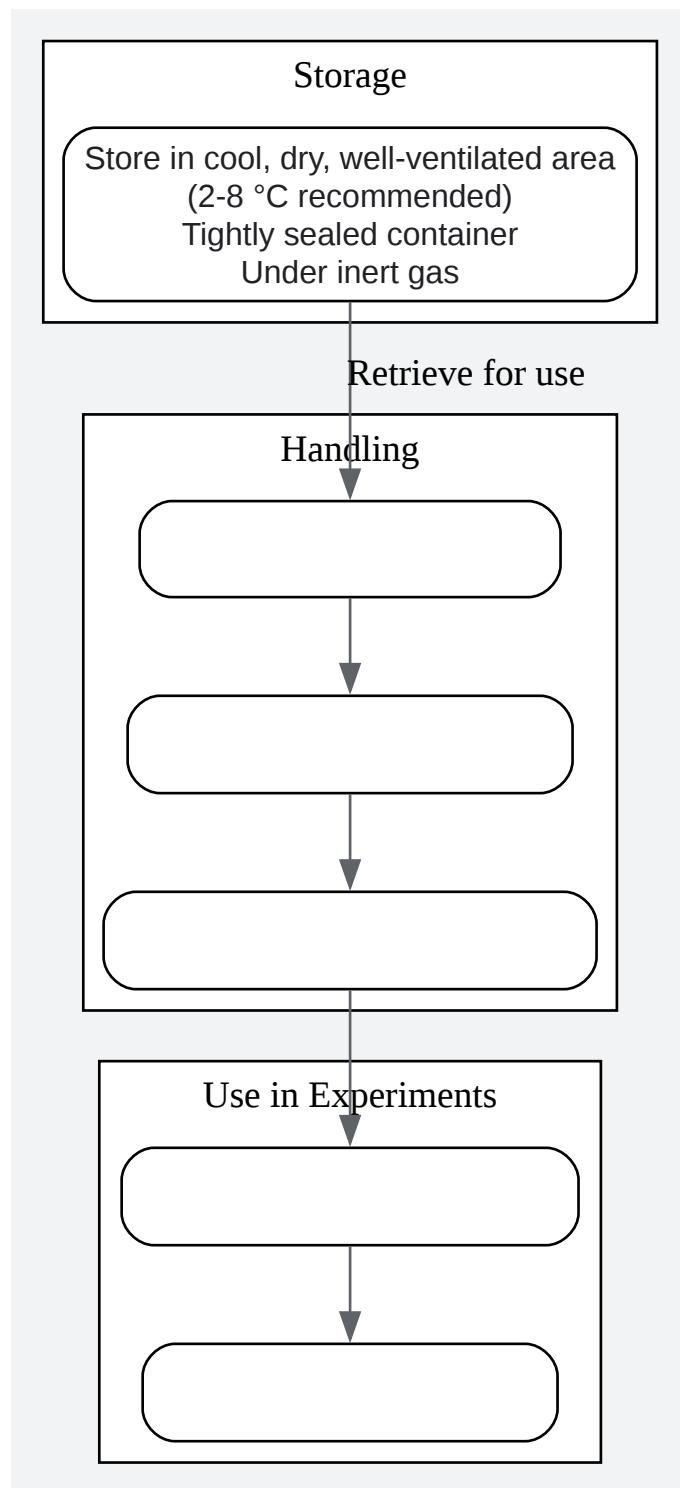
- Injector: Split/splitless injector, operated in split mode. Use a high split ratio to avoid overloading the column.
- Column: A polar capillary column suitable for acid analysis (e.g., a wax-type or FFAP column).
- Oven Program:

- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: Increase temperature at a rate of 10 °C/minute to 220 °C.
- Hold: Maintain 220 °C for 5 minutes.


- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

- Data Analysis:

- Analyze the resulting chromatogram to separate **dichloroacetic anhydride** and dichloroacetic acid.


- Identify the peaks by comparing their retention times and mass spectra to the standard and library data.
- Quantify the amount of dichloroacetic acid present by integrating the peak areas and comparing them to a calibration curve generated from the standard solution.

Visualizations

[Click to download full resolution via product page](#)

Caption: Hydrolysis of **Dichloroacetic Anhydride**.

[Click to download full resolution via product page](#)

Caption: Safe Handling and Storage Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Acetic acid, 2,2-dichloro-, 1,1'-anhydride | C4H2Cl4O3 | CID 77772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DICHLOROACETIC ANHYDRIDE CAS#: 4124-30-5 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Dichloroacetic Anhydride: A Technical Guide to Stability and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1195690#dichloroacetic-anhydride-stability-and-storage-conditions\]](https://www.benchchem.com/product/b1195690#dichloroacetic-anhydride-stability-and-storage-conditions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com